2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of phenylalanine, an essential amino acid, and features a fluorine and methoxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-methoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a condensation reaction with nitromethane in the presence of a base to form 4-fluoro-2-methoxy-β-nitrostyrene.
Reduction: The nitrostyrene intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 2-amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the aromatic ring can enhance its binding affinity and specificity towards these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid hydrochloride
- 2-Amino-3-(4-bromo-2-methoxyphenyl)propanoic acid hydrochloride
- 2-Amino-3-(4-methyl-2-methoxyphenyl)propanoic acid hydrochloride
Uniqueness
2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this derivative particularly interesting for medicinal chemistry applications.
Properties
IUPAC Name |
2-amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3.ClH/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14;/h2-3,5,8H,4,12H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWDUYFQWQKJCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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